Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
“Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of tetrahydropyrazolo[1,5-a]pyrimidines (THPPs). THPPs are attractive scaffolds for designing biologically active compounds .
Synthesis Analysis
The most common method to synthesize such compounds is to reduce pyrazolopyrimidines with complex hydrides. The pyrimidine ring is reduced in preference over the pyrazole ring . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .Molecular Structure Analysis
The structure of the molecule includes a bicyclic core. This core can exist in two configurations: syn and anti. The syn-configuration is conformationally stable, while the anti-configuration represents a conformationally labile system .Chemical Reactions Analysis
In the reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine, both syn and anti-configured isomers are formed. This is the first report on the formation of anti-configured isomers along with syn-isomers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 137.18 . It is a liquid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives are synthesized through various chemical reactions involving pyrazoles and acetylacetones, demonstrating the versatility of this compound in organic chemistry (Elnagdi, Sallam, & Ilias, 1975).
Application in Medicinal Chemistry
- In medicinal chemistry, this compound serves as an intermediate in the synthesis of various biologically active molecules. For example, it's involved in the creation of derivatives with potential anti-inflammatory and antimicrobial properties, as demonstrated by the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines (Aggarwal et al., 2014).
Role in Development of Heterocyclic Compounds
- The compound plays a significant role in the development of heterocyclic compounds, such as the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine, depending on the reaction conditions. This highlights its utility in the synthesis of diverse heterocyclic frameworks (Petrov, Emelina, & Selivanov, 2008).
Utility in Library Synthesis
- Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is instrumental in the synthesis of combinatorial libraries, particularly in the generation of trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides. This demonstrates its role in high-throughput chemical synthesis for drug discovery (Dalinger et al., 2005).
Fluorescence Properties
- Certain derivatives of this compound exhibit fluorescence, indicating potential applications in materials science and as fluorophores in chemical biology (Wu et al., 2006).
Safety And Hazards
Future Directions
The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules indicates promising future directions in medicinal chemistry . Their structural lability allows them to adjust to the active site of the desired target, which could be exploited in the design of new drugs .
properties
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-5-10-11-4-2-3-9-7(6)11/h5,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOUBUOPPLWZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NCCCN2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
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